molecular formula C16H15NO6 B14896089 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid

2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid

Cat. No.: B14896089
M. Wt: 317.29 g/mol
InChI Key: KVWSTVZNCFZFPZ-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzoyl chloride with 5-amino-2-hydroxybenzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Similar structure but lacks the amide and hydroxyl groups.

    5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the dimethoxyphenyl group.

Uniqueness

2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C16H15NO6/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-12-5-4-10(18)8-11(12)16(20)21/h3-8,18H,1-2H3,(H,17,19)(H,20,21)

InChI Key

KVWSTVZNCFZFPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC

Origin of Product

United States

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